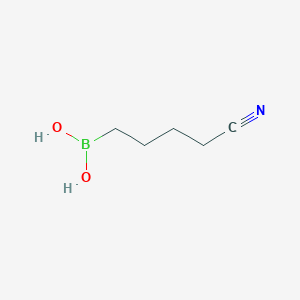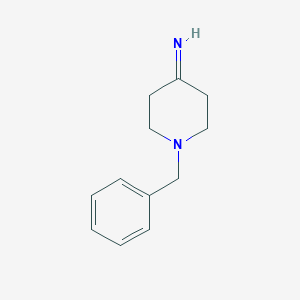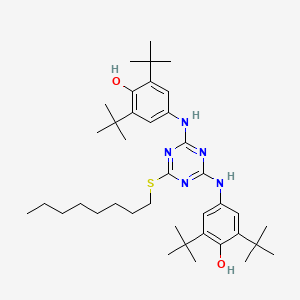![molecular formula C14H9N3O7 B14140135 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid CAS No. 293762-46-6](/img/structure/B14140135.png)
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H8N3O7 It is a derivative of benzoic acid, characterized by the presence of nitro groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the reaction with 4-nitrobenzoyl chloride to form the amide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amide formation reactions. The use of nitric acid as an oxidizing agent is common, and the reaction conditions are optimized to ensure high yield and purity. The process may include steps such as neutralization, extraction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 3-amino-4-[(4-aminobenzoyl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and amide linkage play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or interact with cellular pathways to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-nitrobenzoic acid
- 4-nitrobenzoic acid
- 3-methyl-4-nitrobenzoic acid
- 4-fluoro-3-nitrobenzoic acid
Uniqueness
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid is unique due to its dual nitro groups and amide linkage, which confer distinct chemical and biological properties.
Properties
CAS No. |
293762-46-6 |
|---|---|
Molecular Formula |
C14H9N3O7 |
Molecular Weight |
331.24 g/mol |
IUPAC Name |
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9N3O7/c18-13(8-1-4-10(5-2-8)16(21)22)15-11-6-3-9(14(19)20)7-12(11)17(23)24/h1-7H,(H,15,18)(H,19,20) |
InChI Key |
WJQKXVFNYCDNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)






![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)



![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
